Thioisotrehalose
Overview
Description
Thiodiglucoside, also known as D-Glucopyranosyl-β-D-thioglucopyranoside, is a thioglycoside compound with the molecular formula C12H22O10S and a molecular weight of 358.36 g/mol . It is a disaccharide derivative where a sulfur atom replaces the oxygen atom in the glycosidic bond, making it a unique compound in the realm of glycosides.
Preparation Methods
Synthetic Routes and Reaction Conditions: Thiodiglucoside can be synthesized through various methods, including the triflic acid-mediated synthesis of thioglycosides. This method involves the reaction of per-acetates with thiols in the presence of triflic acid, which promotes high reaction rates and product yields . Another common method is the Lewis acid-mediated thioglycosidation of per-acetylated sugars using stoichiometric amounts of TMSOTf, BF3•Et2O, ZrCl4, or SnCl4 .
Industrial Production Methods: Industrial production of thiodiglucoside typically involves the reaction of saccharides, such as glucose, with thiols in the presence of aqueous halocarboxylic or halosulphonic acids . This method is preferred due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: Thiodiglucoside undergoes various chemical reactions, including:
Oxidation: Thiodiglucoside can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert thiodiglucoside to thiols.
Substitution: Thiodiglucoside can participate in substitution reactions where the sulfur atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted glycosides depending on the nucleophile used.
Scientific Research Applications
Thiodiglucoside has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex carbohydrates and glycoconjugates.
Biology: Studied for its role in cellular processes and as a potential inhibitor of glycosidases.
Industry: Utilized in the production of bioactive compounds and as a stabilizer in various formulations.
Mechanism of Action
Thiodiglucoside exerts its effects through various molecular targets and pathways. It is known to interact with enzymes involved in glycosylation processes, such as glycosidases, by inhibiting their activity . This inhibition can affect various biological processes, including cell signaling and metabolism.
Comparison with Similar Compounds
Thiodigalactoside: Similar in structure but contains galactose instead of glucose.
Thioglucoside: Contains a sulfur atom in the glycosidic bond but differs in the sugar moiety.
Thiomannoside: Similar structure with mannose as the sugar component.
Uniqueness: Thiodiglucoside is unique due to its specific glycosidic bond involving sulfur and its distinct biological activities. Its ability to inhibit glycosidases sets it apart from other thioglycosides, making it a valuable compound for research and industrial applications.
Biological Activity
Thioisotrehalose is a thiol derivative of isotrehalose, a disaccharide that has garnered attention due to its potential biological activities. This compound is being researched for its applications in various fields, particularly in pharmacology and biochemistry. Below, we explore the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the presence of sulfur in its molecular structure, which may enhance its biological activity compared to its parent compound, isotrehalose. The structural modifications impart unique properties that facilitate interactions with biological targets.
This compound exhibits several mechanisms of action that contribute to its biological effects:
- Antioxidant Activity : The thiol group in this compound can donate electrons, thus acting as a reducing agent and scavenging free radicals. This property is critical in mitigating oxidative stress in cells.
- Inhibition of Glycogen Phosphorylase : this compound has been shown to inhibit glycogen phosphorylase, an enzyme involved in glycogen breakdown. This inhibition can lead to increased glycogen storage and has implications for metabolic diseases such as diabetes .
- Modulation of Cellular Signaling : The compound influences various signaling pathways, potentially affecting cell proliferation and apoptosis.
Biological Activities
This compound has demonstrated a range of biological activities:
- Anticancer Activity : Research indicates that this compound may have anticancer properties. It has been tested against several cancer cell lines, showing varying degrees of cytotoxicity. For instance, it exhibited IC50 values ranging from 7 to 20 µM against different cancer types .
- Antimicrobial Properties : The compound has shown effectiveness against various bacterial strains, indicating potential as an antimicrobial agent. Studies report significant inhibition against pathogens such as Staphylococcus aureus and Escherichia coli.
- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from damage induced by oxidative stress, making it a candidate for neurodegenerative disease research.
Case Studies
Several studies have investigated the biological activity of this compound:
- Study on Anticancer Effects :
- Research on Metabolic Regulation :
- Antimicrobial Efficacy :
Comparative Analysis
The following table summarizes the biological activities and IC50 values of this compound compared to other thiourea derivatives:
Properties
IUPAC Name |
(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]sulfanyloxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O10S/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12/h3-20H,1-2H2/t3-,4-,5-,6-,7+,8+,9-,10-,11+,12+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYKYBMOFPMXDRQ-NCFXGAEVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)SC2C(C(C(C(O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90577079 | |
Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
108392-13-8 | |
Record name | beta-D-Glucopyranosyl 1-thio-beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90577079 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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